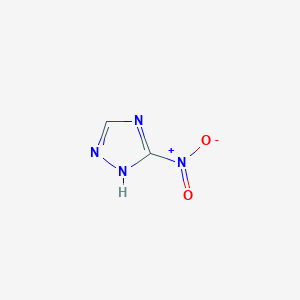

3-Nitro-1,2,4-triazole

Overview

Description

Synthesis Analysis

The synthesis of 3-Nitro-1,2,4-triazole derivatives involves various strategies, including metal-free syntheses and reactions with alkylating agents. A notable approach is the interaction of this compound with bifunctional agents in the presence of alkali, leading to products substituted at different atoms of the heterocycle, demonstrating the versatility in synthesizing these compounds (Sukhanov et al., 2011).

Molecular Structure Analysis

Structural characterization of this compound and its derivatives is crucial for understanding their properties and potential applications. Single-crystal X-ray diffraction techniques are commonly used to determine the molecular and crystal structure, providing insights into the arrangement of atoms and the overall geometry of the compounds. For instance, certain this compound derivatives have been structurally characterized, revealing details about their molecular framework and interaction potential (Thottempudi & Shreeve, 2011).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cycloaddition reactions with organic azides and nitro-olefins, leading to the formation of substituted triazoles. These reactions are significant for modifying the properties of the triazole core and developing new materials with desired characteristics (Chen et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives, such as density, melting point, and thermal stability, are key factors determining their suitability for energetic applications. High density and thermal stability are particularly desirable for energetic materials, as they influence the performance and safety of these compounds. Studies have shown that derivatives of this compound exhibit high densities and good thermal stabilities, making them promising candidates for energetic materials (Kommu et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards various chemical reagents and the ability to form stable energetic salts, are critical for their application in energetic materials. The introduction of nitro and amino groups can significantly enhance the energetic properties of these compounds, providing a pathway to synthesize materials with high performance and low sensitivity to external stimuli (Hermann et al., 2017).

Scientific Research Applications

Chemical Synthesis and Reactions : It is used in the synthesis of various NH acids and 1,2,4-triazole derivatives, including 3-nitro-5-azolyl-1,2,4-triazoles. This compound can rearrange to 3-nitrotriazoles when heated in inert solvents, and it reacts with dimethyl sulfate to produce N,N-dimethylnitrotriazolium compounds and their derivatives (Pevzner et al., 1979); (Kofman et al., 1980); (Sukhanov et al., 2005).

Biomedical Research : It has been identified as an affordable antitrypanosomal agent with growth inhibitory properties against T. cruzi amastigotes, and its derivatives have shown significant activity against Trypanosoma cruzi intracellular amastigotes (Papadopoulou et al., 2011); (Papadopoulou et al., 2012).

Explosive Materials : Form II of 3-nitro-1,2,4-triazole has good detonation properties and low sensitivity, making it a competitive candidate for use as a new insensitive explosive. Other derivatives exhibit excellent detonation properties and potential as explosive compounds (Zhang et al., 2018); (Thottempudi & Shreeve, 2011).

Metal Ion Coordination : Its salts can form monodentate and bidentate coordinations with metal ions, characterized by infrared and ligand-field spectra (Vos et al., 1978).

Electrochemical Properties : The electrolytic oxidation of this compound anion leads to N-substituted phenyl-3-nitro-1,2,4-triazoles (Petrosyan et al., 1988).

Antimicrobial Activity : Synthesized 1,2,4-triazole derivatives showed antimicrobial activities against various bacterial strains and fungi (Upmanyu et al., 2011).

High-Energy Materials : Nitro derivatives of 1,2,4-triazoles possess unique properties such as high energy capacity, heat resistance, biological activity, and complexing ability, making them promising for various applications. These compounds have properties suitable for use as high-density energetic materials (Grigoriev et al., 2012); (Singh et al., 2012).

Thermal Stability Studies : The thermal stability of this compound N-nitroxy-and N-azidomethyl derivatives has been studied, which is important for its application in high-energy materials (Tselinskii et al., 2009).

Mechanism of Action

Target of Action

3-Nitro-1,2,4-triazole (NTO) is primarily used as an insensitive high energetic material . It is a low sensitive and thermally stable compound that can substitute highly sensitive high energetic materials that are thermally and photochemically less stable

Mode of Action

NTO interacts with its targets through chemical reactions. It is used in insensitive munitions (IMs) and its mode of action is primarily through its explosive properties . The interactions between NTO and binders in the IMs have been analyzed, showing that NTO forms more hydrogen bonds with certain binders, which may play a role in reducing the acidity of NTO .

Biochemical Pathways

Triazole derivatives have been shown to exhibit broad biological activities . For example, the 1,2,3-triazole ring has been found to produce anti-ChE activity by inhibiting both AChE and BuChE activities .

Pharmacokinetics

Its properties as an insensitive high energetic material suggest that it is stable under various conditions .

Result of Action

The primary result of NTO’s action is the release of energy in the form of an explosion . This is due to its properties as a high energetic material. In terms of biological effects, 1,2,3-triazole derivatives have been shown to inhibit AChE and BuChE activities .

Action Environment

The action of NTO is influenced by environmental factors such as temperature and pressure . Its stability and insensitivity to external forces make it suitable for use in various environments . Furthermore, the interaction of NTO with different binders can influence its properties .

Future Directions

The 3-nitro-1,2,4-triazole nucleus has attracted increasing interest due to its potential, specifically when compared to the 1,2,4-triazole nucleus without the presence of the nitro group, and also in relation to the 2-nitroimidazole nucleus, showing greater potency and selectivity against different etiological agents . This suggests that this compound and its derivatives could have significant applications in the future.

Biochemical Analysis

Biochemical Properties

3-Nitro-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity. These interactions contribute to its pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Moreover, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For example, this compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain drugs. Additionally, it can modulate gene expression by interacting with transcription factors and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress and damage cellular components, affecting cell viability and function. Long-term exposure to this compound has been associated with chronic toxicity and adverse effects on cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity. At high doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are dose-dependent and may result from the accumulation of reactive intermediates and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glutathione or glucuronic acid for excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization and accumulation in specific tissues depend on its physicochemical properties and interactions with transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure. These subcellular localizations are critical for its biological activity and therapeutic potential .

properties

IUPAC Name |

5-nitro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-6(8)2-3-1-4-5-2/h1H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEFXPHXHHANKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179504 | |

| Record name | 3-Nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24807-55-4 | |

| Record name | 3-Nitro-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24807-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024807554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24807-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)